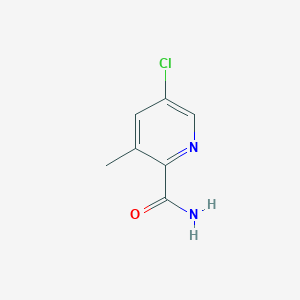

5-Chloro-3-methylpicolinamide

Description

Contextualization within Picolinamide (B142947) Chemistry and its Derivatives

Picolinamide, or pyridine-2-carboxamide, is an organic compound featuring a pyridine (B92270) ring with a carboxamide group at the 2-position. sigmaaldrich.comnist.gov This structure serves as a fundamental building block for a vast array of derivatives with diverse applications. The picolinamide moiety can act as a bidentate ligand, forming stable complexes with various metal ions, a property that has been explored in coordination chemistry and catalysis. sigmaaldrich.com

In medicinal and synthetic chemistry, the picolinamide group is often used as a directing group for transition-metal-catalyzed C-H activation reactions. cam.ac.ukresearchgate.net This allows for precise functionalization at the ortho-position of an aromatic ring, facilitating the synthesis of complex molecules. researchgate.net

Researchers have synthesized and evaluated numerous picolinamide derivatives for their biological activities. These derivatives often feature substitutions on the pyridine ring or the amide nitrogen. Modifications are made to alter the compound's electronic properties, lipophilicity, and steric profile, which in turn influences its interaction with biological targets. For instance, studies have explored picolinamide derivatives as potential inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and acetylcholinesterase (AChE). nih.govnyu.edutandfonline.com Other derivatives have been investigated for their potential as anticancer agents by targeting pathways such as the NF-κB signaling pathway or VEGFR-2 kinase. dntb.gov.uanih.gov

Historical Perspective of Picolinamide Research Trajectories

The study of picolinamide and its parent, picolinic acid, has evolved significantly over the decades. Initially, research focused on their fundamental chemical properties and coordination chemistry. sigmaaldrich.com Picolinamide itself was identified as a potential inhibitor of the nuclear enzyme poly (ADP-ribose) synthetase. sigmaaldrich.com

A pivotal shift in picolinamide research occurred with the discovery of its utility in agrochemical science. The journey began with the natural product UK-2A, isolated from the fermentation of Streptomyces sp. 517-02. nih.govresearchgate.net UK-2A, a macrocyclic compound, exhibited fungicidal properties but had limitations for broad agricultural use. researchgate.net Through a process of deconstruction and structure-activity relationship (SAR) studies, researchers at Dow AgroSciences (now Corteva Agriscience) identified the key structural elements responsible for its biological activity. researchgate.net

This research led to the development of fenpicoxamid, the first member of the picolinamide class of fungicides, introduced in 2016. researchgate.net Fenpicoxamid is a semi-synthetic fungicide derived from UK-2A and is used to control foliar diseases in crops like cereals and bananas. nih.govresearchgate.net Further optimization of this chemical scaffold, focusing on creating a non-macrocyclic structure for more cost-effective synthesis, resulted in the discovery of florylpicoxamid (B6595160). researchgate.net These fungicides operate by inhibiting the mitochondrial respiratory chain at the quinone "inside" (Qi) site of the cytochrome bc1 complex, a different target from the widely used strobilurin fungicides, which helps in managing resistance. nih.govresearchgate.net

Significance of Halogenated Picolinamide Scaffolds in Chemical Biology and Agrochemical Sciences

The introduction of halogen atoms, such as chlorine, into the picolinamide scaffold is a critical strategy in the design of bioactive molecules for both chemical biology and agrochemical applications. Halogenation can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

In agrochemical research, halogenation is a common feature of modern fungicides and pesticides. The presence of a chloro group, as seen in 5-Chloro-3-methylpicolinamide, or other halogens can enhance the compound's efficacy and spectrum of activity. For example, 3-Chloro-5-(trifluoromethyl)picolinamide has been investigated for its fungicidal properties, with the trifluoromethyl group also contributing to increased lipophilicity. smolecule.com The specific placement of halogens on the pyridine ring is crucial and is often guided by extensive structure-activity relationship studies to maximize biological performance.

In the realm of chemical biology and medicinal chemistry, halogenated picolinamides are explored for various therapeutic purposes. Halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to the specific binding of a ligand to a biological receptor. This has been leveraged in the design of enzyme inhibitors and other therapeutic agents. For instance, halogenated picolinamide derivatives have been synthesized and evaluated as potential anticancer agents. whiterose.ac.uk The synthesis of compounds like 4-Chloro-N-methylpicolinamide serves as a key step in creating more complex molecules for evaluation as antitumor agents. mdpi.comnih.gov The strategic placement of halogens on the picolinamide framework is thus a powerful tool for modulating biological activity and developing new chemical entities for diverse scientific applications.

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

5-chloro-3-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |

InChI Key |

KQTFBJIBVFCRPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 Chloro 3 Methylpicolinamide

Established Synthetic Routes for 5-Chloro-3-methylpicolinamide Core Structure

The construction of the this compound scaffold relies on well-established organic chemistry reactions, which can be adapted and sequenced in various ways to achieve the target molecule. These routes are broadly categorized into multi-step linear sequences and more complex convergent or divergent strategies.

Multi-Step Synthesis Approaches

Multi-step synthesis is a foundational approach to building complex molecules from simpler starting materials through a linear sequence of reactions. youtube.com For this compound, a typical multi-step pathway would begin with a substituted pyridine (B92270) precursor, progressively adding the required functional groups.

A plausible and efficient synthetic route often commences with a commercially available picolinic acid derivative. For instance, in the synthesis of the related compound 4-chloro-N-methylpicolinamide, 2-picolinic acid serves as the starting point. researchgate.netthieme-connect.de This acid is first chlorinated and then converted to the corresponding amide. researchgate.netthieme-connect.de Adapting this to the target molecule, the logical starting material would be 3-methylpicolinic acid .

The general sequence can be outlined as follows:

Chlorination : The pyridine ring of 3-methylpicolinic acid is halogenated to introduce the chlorine atom at the 5-position. This step is critical for achieving the correct isomer.

Acid Chloride Formation : The carboxylic acid group is activated, typically by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂). researchgate.net In some cases, chlorination of the ring and formation of the acid chloride can occur in the same step. thieme-connect.de

Amidation : The resulting acid chloride is reacted with ammonia (B1221849) or an ammonia equivalent to form the primary amide group, yielding the final this compound.

Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry often employs more sophisticated strategies to improve efficiency and versatility.

Divergent Synthesis: This approach allows for the creation of a library of related compounds from a common intermediate. semanticscholar.org For example, a core structure like 3-methylpicolinamide (B1317356) could be synthesized first. Subsequently, a C-H functionalization reaction could be employed to selectively introduce a chlorine atom at the 5-position. Rhodium-catalyzed C-H activation, for instance, has been shown to enable divergent functionalization of picolinamide (B142947) derivatives, providing access to various isomers by simply changing the catalyst. semanticscholar.org This strategy highlights the potential for creating diverse picolinamide analogs from a single, advanced intermediate.

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The choice of starting materials and the nature of the intermediates formed are paramount to the success of the synthesis.

Role of Pyridine Carboxylic Acid Derivatives as Starting Materials

Pyridine-2-carboxylic acid, commonly known as picolinic acid, and its derivatives are fundamental building blocks for the synthesis of picolinamides. wikipedia.orgnih.gov Picolinic acid is an organic compound with the formula NC₅H₄CO₂H. wikipedia.org It can be produced on a commercial scale through methods like the ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile, or by the oxidation of 2-picoline with agents such as potassium permanganate (B83412) (KMnO₄). wikipedia.org

For the synthesis of this compound, the key precursor is 3-methylpicolinic acid . This specific derivative provides the necessary carbon skeleton, including the methyl group at the 3-position and the carboxylic acid at the 2-position, setting the stage for subsequent chlorination and amidation reactions.

Generation and Reactivity of Key Halogenated Picolinamide Intermediates

The introduction of the chlorine atom onto the pyridine ring is a crucial transformation. The resulting halogenated intermediates are versatile precursors for further reactions.

Generation of Halogenated Intermediates:

Direct Chlorination: One common method involves the reaction of a picolinic acid derivative with a chlorinating agent. For example, treating picolinic acid with thionyl chloride (SOCl₂) can produce a chlorinated picolinoyl chloride in a single step. thieme-connect.deresearchgate.net The regioselectivity of this reaction is a key challenge; directing the chlorination specifically to the 5-position may require careful selection of reagents and reaction conditions.

Palladium-Catalyzed C-H Halogenation: Advanced methods for C-H bond functionalization offer high selectivity. Palladium-catalyzed reactions, using a combination of reagents such as K(Na)XO₃ and K₂S₂O₈, can install chloro groups onto the ortho position of N-benzyl picolinamides. researchgate.net Such directed halogenation techniques provide a powerful tool for synthesizing specifically substituted picolinamides.

From Amino Precursors: An alternative route could involve a Sandmeyer-type reaction starting from 5-amino-3-methylpicolinamide . This would involve diazotization of the amino group followed by treatment with a copper(I) chloride source.

Reactivity of Halogenated Intermediates: The primary reactivity of interest for intermediates like 5-chloro-3-methylpicolinoyl chloride is their susceptibility to nucleophilic acyl substitution. They readily react with nucleophiles like ammonia or primary amines to form the desired amide bond. The chlorine atom on the pyridine ring is generally stable but can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, making these intermediates valuable for creating a diverse range of substituted picolinamides. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Key parameters that require careful optimization include the choice of solvent, the type and amount of chlorinating agent, the base used, reaction temperature, and reaction time. For example, in the synthesis of 4-chloro-N-methylpicolinamide from picolinic acid, a significant yield improvement from 80% to 95% was achieved by increasing the equivalents of thionyl chloride from 2.0 to 3.5 and using THF as a solvent with a catalytic amount of DMF. thieme-connect.de

The following interactive table details the optimization of the chlorination and amidation steps for producing 4-chloro-N-methylpicolinamide, illustrating the impact of varying reaction conditions. thieme-connect.de

Table 1: Optimization of Reaction Conditions for the Preparation of 4-Chloro-N-methylpicolinamide (1) Data adapted from studies on a structurally related compound. thieme-connect.de

| Entry | Chlorination Conditions (Step 1) | Amidation Conditions (Step 2) | Yield (%) |

|---|---|---|---|

| 1 | SOCl₂, DMF, 45 °C, 12 h | 2M MeNH₂ in THF, 0–3 °C, 3 h, N₂ | nd |

| 2 | SOCl₂, DMF, 60 °C, 16 h | 2M MeNH₂ in THF, 0–3 °C, 3 h, N₂ | nd |

| 3 | SOCl₂ (2.0 eq), Toluene, 70 °C, 16 h | 2M MeNH₂ in THF, 0–3 °C, 3 h, N₂ | nd |

| 4 | SOCl₂ (2.0 eq), THF, 70 °C, 16 h | 2M MeNH₂ in THF, 0–3 °C, 3 h, N₂ | nd |

| 5 | SOCl₂ (2.0 eq), NaBr (cat.), DMF (cat.), Chlorobenzene, 85 °C, 12 h | 40% aq. MeNH₂, 0–5 °C, 4 h | 80 |

| 6 | SOCl₂ (3.5 eq), DMF (cat.), THF, 70 °C, 16 h | 40% aq. MeNH₂, 0–3 °C, 4 h | 95 |

*nd = not detected

These findings underscore the importance of systematic screening of reaction parameters. For the synthesis of this compound, similar optimization studies would be necessary to identify the ideal conditions for the chlorination of 3-methylpicolinic acid and its subsequent amidation to maximize the final product yield.

Catalytic Systems and Reagent Selection

The choice of catalyst and reagents is paramount in selectively hydrating the nitrile to the primary amide while preventing over-hydrolysis to the corresponding carboxylic acid, 5-chloro-3-methylpicolinic acid.

Base-Catalyzed Hydrolysis : This is a conventional and effective method. Strong bases like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent such as ethanol (B145695) are commonly employed. A related synthesis of 5-chloro-3-methylpicolinic acid involves refluxing the nitrile precursor with 5N NaOH in ethanol, which proceeds through the amide intermediate. By carefully controlling reaction conditions, the hydrolysis can be stopped at the amide stage. For the hydrolysis of cyanopyridines, the amount of base used is critical; using less than 50 equivalents of base per 100 equivalents of cyanopyridine favors the formation of the amide (niacinamide in the case of 3-cyanopyridine). google.com

Acid-Catalyzed Hydrolysis : Strong acids can also catalyze the hydration of nitriles. The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating a nucleophilic attack by water. lumenlearning.comlibretexts.org However, these harsh conditions often lead to the formation of the carboxylic acid as the major product. acs.org

Transition Metal Catalysis : To achieve milder reaction conditions and higher selectivity for the amide, various transition metal catalysts have been developed. Platinum-based systems, such as the Ghaffar-Parkins catalyst, and rhodium complexes have shown high activity for the hydration of nitriles to primary amides, tolerating a variety of sensitive functional groups. acs.orgorgsyn.orgmatthey.com Ruthenium-on-alumina has also been used for the industrial synthesis of acrylamide (B121943) from acrylonitrile. acs.org

Biocatalysis (Enzymatic Hydrolysis) : The use of enzymes represents a highly selective and green approach. Nitrile hydratase enzymes can selectively convert a nitrile to an amide without byproducts. researchgate.netjournals.co.za This method is used industrially for the production of acrylamide and nicotinamide (B372718). researchgate.net Organisms like Rhodococcus rhodochrous are known to possess broad-spectrum nitrile hydratase activity. researchgate.net

Table 1: Comparison of Catalytic Systems for Nitrile to Amide Conversion

| Catalyst System | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Base-Catalyzed | NaOH, KOH in H₂O/Ethanol | Cost-effective, well-established | Often requires heating, risk of over-hydrolysis to carboxylic acid, generates salt waste. journals.co.za |

| Acid-Catalyzed | H₂SO₄, HCl in H₂O | Simple procedure | Harsh conditions, poor selectivity for amide, functional group intolerance. acs.org |

| Metal-Catalyzed | Pt, Rh, Ru complexes | Mild conditions, high selectivity for amide, high functional group tolerance. acs.orgorgsyn.org | Cost of precious metal catalysts, potential for product contamination. |

| Enzymatic | Nitrile Hydratase | Very high selectivity, mild aqueous conditions (ambient temp/pressure), environmentally benign. researchgate.netjournals.co.za | Enzymes can be sensitive to high substrate concentrations, limited substrate scope for some enzymes. researchgate.net |

Solvent Effects and Temperature Control

Solvent selection and precise temperature control are crucial for maximizing the yield and purity of this compound.

The hydrolysis of nitriles is highly dependent on temperature. For base-catalyzed reactions, temperatures are typically elevated to increase the reaction rate, often in the range of 50-140°C. google.com However, higher temperatures can also accelerate the subsequent hydrolysis of the newly formed amide into the carboxylic acid. matthey.com Therefore, a balance must be struck. In the case of highly exothermic, catalyst-free hydrolysis of cyanopyridines in water, initiation temperatures can range from 60°C to 200°C. google.com

The solvent system influences reactant solubility and can affect reaction kinetics. For base-catalyzed hydrolysis, a mixture of water and an alcohol like ethanol is common. The solubility of pyridine derivatives, such as the related 2-aminopyridine, is known to vary significantly with the solvent and temperature, which in turn impacts product yield and purification. acs.org Water is the necessary reagent for hydrolysis, but its role can be modulated in green chemistry applications, where it can serve as the sole solvent under high-temperature conditions. researchgate.net

Table 2: Influence of Temperature on Cyanopyridine Hydrolysis

| Temperature Range | Predominant Product | Method | Rationale |

|---|---|---|---|

| 60 - 140 °C | Amide | Base-catalyzed flow reaction | Sufficient energy to initiate nitrile hydrolysis, but may not be high enough for rapid amide hydrolysis. google.com |

| > 135 °C | Carboxylic Acid | Base-catalyzed flow reaction | Higher temperatures favor the second hydrolysis step from amide to carboxylic acid. google.com |

| 210 - 250 °C | Amide or Carboxylic Acid | Catalyst-free (water only) | Product selectivity can be controlled by reaction time at these high temperatures. researchgate.net |

Reaction Kinetics and Process Efficiency

The efficiency of the synthesis is determined by the reaction yield and the rate at which the transformation occurs. The hydrolysis of cyanopyridines is a consecutive reaction, where the nitrile is first converted to an amide, which is then converted to a carboxylic acid.

Nitrile → Amide → Carboxylic Acid

A kinetic study on the hydrolysis of 3-cyanopyridine (B1664610) in high-temperature liquid water without an added catalyst showed that both steps follow first-order kinetics. researchgate.net The study determined the activation energies for both the hydrolysis of 3-cyanopyridine to nicotinamide and the subsequent hydrolysis of nicotinamide to nicotinic acid. researchgate.net The activation energy for the second step (amide to acid) was found to be higher, indicating a greater temperature dependence. researchgate.net This kinetic relationship allows for the selective production of the amide by carefully controlling the reaction temperature and time. researchgate.net

Table 3: Kinetic Data for the Catalyst-Free Hydrolysis of 3-Cyanopyridine in Water researchgate.net

| Reaction Step | Activation Energy (Ea) | Significance |

|---|---|---|

| 3-Cyanopyridine → Nicotinamide | 65.2 kJ/mol | The energy barrier for the initial conversion of the nitrile to the amide. |

| Nicotinamide → Nicotinic Acid | 85.8 kJ/mol | The higher energy barrier for the subsequent hydrolysis of the amide to the acid. |

Process efficiency, in terms of chemical yield, can be very high. For the related synthesis of 5-chloro-3-methylpicolinic acid from the nitrile precursor, yields of around 89% have been reported, suggesting that the intermediate amide is formed efficiently. Industrial processes for similar compounds, like the ammoxidation of 3-methylpyridine (B133936) to 3-cyanopyridine, can achieve molar yields greater than 90%. vulcanchem.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. vulcanchem.comgoogle.com Key areas for improvement over traditional synthetic routes include the use of biocatalysis, alternative solvents, and maximizing atom economy.

Prevention of Waste : Traditional acid or base-catalyzed hydrolysis generates significant salt waste upon neutralization. journals.co.za Biocatalytic routes, which operate under neutral pH, eliminate this waste stream entirely. journals.co.za

Use of Safer Solvents and Reagents : Replacing harsh acids and bases with benign biocatalysts (enzymes in water) is a primary goal. csir.co.zausc.edu High-temperature water can also be used as a green solvent, avoiding the need for organic solvents and catalysts altogether. researchgate.net

Design for Energy Efficiency : Biocatalytic reactions often proceed at ambient temperature and pressure, drastically reducing the energy consumption compared to methods requiring high heat (e.g., 250°C for catalyst-free water hydrolysis or >80°C for base-catalyzed methods). researchgate.netresearchgate.net

Use of Catalysis : The shift from stoichiometric reagents (strong acids/bases) to catalytic alternatives (metal complexes or enzymes) is a core principle of green chemistry. acs.org Catalysts are used in small amounts and can often be recycled and reused, particularly heterogeneous catalysts or immobilized enzymes.

Table 4: Comparison of Synthetic Routes by Green Chemistry Metrics

| Metric | Traditional Route (Base-Catalyzed) | Green Route (Enzymatic) |

|---|---|---|

| Reagents | Stoichiometric NaOH | Catalytic Nitrile Hydratase |

| Solvent | Ethanol/Water | Water |

| Temperature | 80 - 100 °C | 25 - 40 °C |

| Byproducts | Sodium salts (from neutralization) | None (or minimal from enzyme degradation) |

| Energy Input | High | Low |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloro 3 Methylpicolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular structure of 5-Chloro-3-methylpicolinamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, specific signals corresponding to each chemically distinct proton are expected. The aromatic region of the spectrum would likely display two distinct signals for the protons on the pyridine (B92270) ring. The proton at the 6-position (H-6) would likely appear as a doublet, and the proton at the 4-position (H-4) would also be expected to be a doublet.

The methyl group protons (-CH₃) at the 3-position would typically appear as a singlet in the upfield region of the spectrum. The amide protons (-CONH₂) would present as two distinct singlets, often broad, due to their different spatial environments and potential for restricted rotation around the C-N bond.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.30 - 8.50 | Doublet (d) |

| H-4 | 7.60 - 7.80 | Doublet (d) |

| -NH₂ | 7.50 - 8.00 and 7.00 - 7.50 | Two Broad Singlets (br s) |

| -CH₃ | 2.40 - 2.60 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The carbonyl carbon of the amide group is expected to appear at the most downfield position. The five carbons of the pyridine ring will each produce a signal, with their chemical shifts influenced by the attached substituents (chloro, methyl, and carboxamide groups). The carbon of the methyl group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 | 150 - 155 |

| C-5 | 145 - 150 |

| C-6 | 138 - 142 |

| C-4 | 135 - 139 |

| C-3 | 130 - 135 |

| -CH₃ | 18 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, a cross-peak would be expected between the signals of the aromatic protons H-4 and H-6, confirming their ortho relationship on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. The HMQC or HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The amide protons correlating with the carbonyl carbon (C=O) and C-2.

The H-6 proton correlating with C-2, C-4, and C-5.

The H-4 proton correlating with C-2, C-3, C-5, and C-6.

The methyl protons correlating with C-2, C-3, and C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to be observed primarily as the protonated molecule, [M+H]⁺. Given the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted ESI-MS Data

| Ion | Predicted m/z |

| [M+H]⁺ (³⁵Cl) | 171.03 |

| [M+H]⁺ (³⁷Cl) | 173.03 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For the [M+H]⁺ ion of this compound (C₇H₈ClN₂O⁺), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.

A plausible fragmentation pathway for this compound under MS/MS conditions would involve the initial loss of the amide group as ammonia (B1221849) (NH₃) or the formamide (B127407) radical (•CONH₂). Subsequent fragmentation could involve the loss of a chlorine radical (•Cl) or the methyl radical (•CH₃), leading to various fragment ions that can help to confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹).

A detailed analysis of the IR spectrum of this compound would reveal key absorption bands corresponding to its constituent functional groups. The primary amide group (-CONH₂) is expected to show characteristic N-H stretching vibrations, typically appearing as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is anticipated to be a strong absorption in the 1680-1630 cm⁻¹ range. Furthermore, the N-H bending vibration (Amide II band) would likely be observed around 1640-1550 cm⁻¹.

The aromatic pyridine ring will also exhibit characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The presence of the chloro- and methyl- substituents on the ring will also influence the exact position of these peaks. The C-Cl stretching vibration is generally observed in the fingerprint region, between 800 and 600 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide (-CONH₂) | N-H Stretch | 3400-3200 |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680-1630 |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1640-1550 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C and C=N Stretch | 1600-1400 |

| Chloroalkane | C-Cl Stretch | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems.

For this compound, the pyridine ring and the amide group constitute the primary chromophores. The pyridine ring is an aromatic system that undergoes π → π* transitions, which are expected to result in strong absorption bands in the UV region, typically around 200-280 nm. The amide group also possesses a carbonyl chromophore, which can undergo both n → π* and π → π* transitions. The n → π* transition of the amide carbonyl is generally weak and may be observed as a shoulder on the more intense π → π* absorption bands.

The solvent used for UV-Vis analysis can influence the position of the λmax values due to solvent-solute interactions. Polar solvents, for instance, can cause a shift in the absorption maxima. A detailed study would involve recording the UV-Vis spectrum in various solvents of differing polarities to understand the nature of the electronic transitions.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Pyridine Ring | π → π | 200-280 |

| Amide (-CONH₂) | n → π | ~220 (weak) |

| Amide (-CONH₂) | π → π* | <200 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which in turn reveals the exact positions of the atoms.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. These can include hydrogen bonding (for example, between the amide N-H and C=O groups of adjacent molecules), halogen bonding (involving the chlorine atom), and π-π stacking interactions between the pyridine rings. Understanding these interactions is crucial for predicting the material's physical properties, such as its melting point and solubility. The crystallographic data would also determine the crystal system (e.g., monoclinic, orthorhombic) and the space group of the crystal lattice.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Geometric parameters of the molecule |

| Intermolecular Interactions | Hydrogen bonds, halogen bonds, π-π stacking |

| Crystal Packing | Arrangement of molecules in the solid state |

Derivatization Strategies and Analogue Synthesis Based on 5 Chloro 3 Methylpicolinamide Scaffold

Modifications at the Picolinamide (B142947) Nitrogen (N-substitution)

One common approach involves the N-alkylation or N-arylation of the picolinamide. For instance, the synthesis of N-substituted picolinamide derivatives often starts from a corresponding picolinic acid, which is then coupled with a primary or secondary amine. Research has shown that even simple N-alkyl substituents, such as an ethyl group, are well-tolerated in certain catalytic reactions, leading to the formation of complex heterocyclic structures like isoquinolines in good yields. rsc.org

In the context of developing biologically active compounds, various substituted anilines and other amino-heterocycles have been attached to the picolinamide nitrogen. For example, in the synthesis of potential antitumor agents, 4-chloro-N-methylpicolinamide has been reacted with substituted anilines to create a library of analogues. mdpi.com The nature of the substituent on the aniline (B41778) ring can be further modified, for instance, by introducing urea (B33335) or sulfonylurea moieties, to explore structure-activity relationships. nih.govsemanticscholar.org

The synthesis of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives demonstrates another facet of N-substitution, where a more complex, functionalized chain is appended to the amide nitrogen. ajrconline.org Such modifications can introduce additional points for interaction with biological targets.

Furthermore, the picolinamide nitrogen can be part of a larger heterocyclic system. For example, reactions of picolinamides with ketones can lead to the formation of novel imidazolidin-4-one (B167674) rings, where the picolinamide nitrogen becomes incorporated into the new heterocyclic structure. mdpi.com This highlights the versatility of the picolinamide scaffold in constructing diverse chemical architectures.

Table 1: Examples of N-Substituted Picolinamide Derivatives and Synthetic Approaches

| Starting Material | Reagent/Condition | Product Type | Reference |

| Picolinic acid derivative | Amine, Coupling agent | N-Alkyl/Aryl picolinamide | researchgate.net |

| 4-Chloro-N-methylpicolinamide | Substituted aniline | N-Aryl picolinamide analogue | mdpi.com |

| Picolinamide | Ketone, 1,3-propanesultone | Imidazolidin-4-one derivative | mdpi.com |

| Picolinamide derivative | (Thio)urea or dithiocarbamate (B8719985) precursors | VEGFR-2 kinase inhibitors | nih.gov |

Halogenation and Substituent Effects at the Pyridine (B92270) Ring

The electronic properties of the pyridine ring in 5-chloro-3-methylpicolinamide can be fine-tuned through the introduction or modification of halogen substituents. The existing chloro and methyl groups already influence the reactivity and regioselectivity of further reactions.

The presence of a halogen, such as the chlorine atom at the 5-position, is a synthetically useful handle for cross-coupling reactions. For instance, palladium-catalyzed reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. It has been noted that the chloro substituent can survive certain reaction conditions, allowing for its retention in the final product if desired. rsc.org

Further halogenation can also be achieved. For example, 5-bromo-3-chloro-N-methoxy-N-methylpicolinamide is a commercially available derivative, indicating that selective bromination of the this compound scaffold is a feasible transformation. bldpharm.com The introduction of different halogens (e.g., fluorine, bromine, iodine) can systematically alter the electronic and lipophilic character of the molecule.

The position of substituents on the pyridine ring has a marked effect on the molecule's properties. Studies on related picolinamide systems have shown that the electronic nature of substituents on the pyridine ring can influence the catalytic activity of metal complexes derived from these ligands. acs.org For example, electron-donating or electron-withdrawing groups can modulate the electron density at the nitrogen atom, which in turn affects its coordination to a metal center. This principle is crucial in the design of picolinamide-based catalysts and directing groups for C-H functionalization reactions. chim.itucl.ac.uk

In the context of structure-activity relationship studies, moving a substituent from one position to another on the pyridine ring can lead to significant changes in biological activity. For instance, in a series of mGlu₅ negative allosteric modulators, shifting a fluoro substituent from the 5-position to the 6-position of a related pyridine amide resulted in a substantial decrease in potency. acs.org

Introduction of Heterocyclic Moieties and Aromatic Systems

The this compound scaffold can be elaborated by introducing various heterocyclic and aromatic systems, leading to the creation of novel, complex molecules with diverse potential applications. These additions can be made at different positions of the core structure, often through cross-coupling reactions or by building the heterocycle onto a pre-functionalized picolinamide derivative.

A common strategy involves the palladium-catalyzed cross-coupling of a halogenated picolinamide with a heterocyclic or aromatic boronic acid or ester (Suzuki coupling), or with a terminal alkyne (Sonogashira coupling). For example, a series of fluorophenylpyrazole-picolinamide derivatives were synthesized in high yields using a palladium-N-heterocyclic carbene (Pd-NHC) catalyzed cross-coupling reaction. tandfonline.com

The picolinamide itself can act as a directing group to facilitate the C-H functionalization of an attached aromatic ring. chim.it This allows for the regioselective introduction of substituents onto a phenyl group, for instance, that is part of the N-substituent of the picolinamide.

Furthermore, new heterocyclic rings can be constructed using the picolinamide as a starting point. For example, cobalt-catalyzed C-H carbonylation of indolylaniline derivatives bearing a picolinamide directing group has been used to synthesize indoloquinoxalinones. chim.it In another instance, the reaction of picolinamides with ketones and 1,3-propanesultone has been shown to produce novel heterocyclic salts containing an imidazolidin-4-one ring. mdpi.com

The introduction of heterocyclic moieties can also occur at other positions of the pyridine ring. For example, in the development of mGlu₅ negative allosteric modulators, various 5-membered heterocycles were introduced as ether-linked substituents at the 4-position of a 6-methylpicolinamide core. nih.gov

Table 2: Examples of Heterocyclic and Aromatic Systems Introduced onto a Picolinamide Scaffold

| Picolinamide Derivative | Coupled Moiety/Reaction Type | Resulting Structure | Reference |

| Halogenated Picolinamide | Fluorophenylpyrazole boronic acid (Suzuki-type coupling) | Fluorophenylpyrazole-picolinamide | tandfonline.com |

| Picolinamide-substituted Indolylaniline | C-H Carbonylation | Indoloquinoxalinone | chim.it |

| Picolinamide | Ketone, 1,3-propanesultone | Imidazolidin-4-one salt | mdpi.com |

| 4-Chloro-6-methylpicolinamide | 5-membered heteroaryl alcohol (SNAr) | 4-(Heteroarylether)-6-methylpicolinamide | nih.gov |

| 4-Chloro-N-methylpicolinamide | 4-Aminophenol | 4-(4-Aminophenoxy)-N-methylpicolinamide | mdpi.comsemanticscholar.org |

Regioselective Functionalization Approaches

Achieving regioselectivity is a paramount challenge in the derivatization of substituted pyridines like this compound. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the existing substituents, often direct incoming reagents to specific positions. However, modern synthetic methods allow for a high degree of control over the site of functionalization.

The picolinamide group itself is a powerful directing group for C-H functionalization reactions. chim.it By coordinating to a transition metal catalyst, the amide group can direct the catalyst to a specific C-H bond, typically at the ortho-position of an N-aryl substituent or at the γ- or δ-C(sp³)–H bond of an N-alkyl substituent. researchgate.net This strategy allows for the selective introduction of various functional groups at positions that would be difficult to access through classical electrophilic or nucleophilic aromatic substitution reactions.

For functionalization of the pyridine ring itself, the existing substituents play a crucial role in directing further reactions. For example, in the context of 2-chloropyridines, various strategies have been explored for regioselective functionalization at the C4 and C5 positions. mdpi.com These can include directed ortho-metalation, halogen-metal exchange, and transition metal-catalyzed C-H activation.

Recent advances have focused on the distal C-H functionalization of pyridines, targeting the C3, C4, and C5 positions, which are traditionally less reactive. nih.gov These methods often employ specialized directing groups or catalyst systems to overcome the inherent reactivity patterns of the pyridine ring.

In the case of this compound, the positions available for functionalization are C4 and C6. The electronic effects of the chloro, methyl, and picolinamide groups will influence the outcome of electrophilic or nucleophilic attack. For instance, the chloro group at C5 and the electron-withdrawing picolinamide at C2 would deactivate the ring towards electrophilic substitution but could activate it for nucleophilic aromatic substitution, particularly at the C4 and C6 positions.

Novel Derivatization Reagents and Methodologies Applied to Picolinamides

The field of synthetic chemistry is continually evolving, with new reagents and methodologies being developed that can be applied to the derivatization of picolinamides. These innovations often offer milder reaction conditions, higher yields, and improved functional group tolerance.

One area of significant advancement is in the realm of C-H activation. As mentioned previously, the use of transition metal catalysts, such as those based on cobalt, rhodium, or palladium, in conjunction with the picolinamide directing group, has revolutionized the synthesis of complex molecules. rsc.orgchim.it These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity.

The development of novel coupling partners and catalysts also expands the scope of picolinamide derivatization. For example, the use of in-situ formed palladium-N-heterocyclic carbene (Pd-NHC) catalysts has been shown to be effective for the synthesis of fluorophenylpyrazole-picolinamide derivatives. tandfonline.com

New reagents for introducing specific functional groups are also of great interest. For instance, cyanoacetohydrazide has been presented as a novel derivatizing agent for steroids, offering enhanced detection in mass spectrometry. mdpi.com While not directly applied to picolinamides in the cited literature, such reagents could potentially be adapted for the derivatization of picolinamide analogues containing suitable functional groups. Similarly, a novel bromoquinolinium reagent has been developed for the derivatization of carboxylic acids to enhance their detection by mass spectrometry. nih.gov

The Ritter reaction, which involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid, has been reported for the synthesis of picolinamides from 2-cyanopyridine. researchgate.net This method offers an alternative, operationally simple route to the picolinamide core structure.

Furthermore, the use of derivatization reagents to enhance analytical detection is a relevant methodology. Reagents like dansyl chloride are used to improve the ionization efficiency of molecules in mass spectrometry, which can be crucial for the analysis of novel picolinamide derivatives in biological matrices. ddtjournal.com

Mechanistic Research on Biological Activities of 5 Chloro 3 Methylpicolinamide and Its Analogues Excluding Human Clinical Data

Investigation of Molecular Targets and Ligand-Receptor Interactions

Research into the molecular underpinnings of the activity of 5-Chloro-3-methylpicolinamide analogues has identified specific interactions with enzymes and receptors that are critical to cellular function and pathology.

Analogues of this compound have demonstrated notable inhibitory effects on key enzymes, particularly those within kinase signaling pathways, which are often dysregulated in diseases such as cancer. For instance, a novel Plasmodium falciparum PI(4)K kinase (PfPI4K) inhibitor, 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127), a structural analogue, has been identified. nih.gov This compound exhibits potent inhibitory activity against PfPI4K with an IC50 of 0.9 nM. nih.gov Furthermore, it displays high selectivity for PfPI4K over human lipid and protein kinases. nih.gov

In the context of cancer, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell growth and proliferation. mdpi.com Induced-fit docking studies have shown that these derivatives can occupy the PI3Kα binding site and interact with key binding residues. mdpi.com Similarly, certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of mutant EGFR/BRAF pathways. mdpi.com Specifically, some of these compounds showed an 8-fold selectivity index toward EGFRT790M protein over the wild-type. mdpi.com

The inhibitory action of these analogues is not limited to kinases. Some N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have also been synthesized and evaluated for their antiproliferative activity. nih.gov

While specific receptor binding studies for this compound are not extensively documented, research on related structures provides insights into potential interactions. For example, studies on granisetron (B54018) derivatives, which share some structural similarities, have explored their binding to the 5-HT3 receptor. nih.gov These studies highlight the importance of specific substitutions on the aromatic ring for high-affinity binding. nih.gov For instance, a 4-hydroxy substitution increased affinity, whereas larger groups at the 5-position drastically reduced it. nih.gov

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. For example, a tritiated radioligand was developed to study the histamine (B1213489) H3 receptor, demonstrating high affinity and selectivity. nih.gov Such methodologies could be applied to investigate the receptor binding profile of this compound and its analogues.

Cellular Pathway Modulation in In Vitro Research Models

In vitro studies using various cell lines have been instrumental in understanding how analogues of this compound modulate cellular pathways, leading to effects on cell growth, survival, and angiogenesis.

A significant body of research has demonstrated the antiproliferative effects of this compound analogues across a range of cancer cell lines. For example, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were shown to inhibit the proliferation of human cancer cell lines HepG2 and HCT116 at low micromolar concentrations in a dose-dependent manner. mdpi.com One of the most potent analogues, 5q, exhibited broad-spectrum antiproliferative activity. mdpi.com

Similarly, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide were tested for their anticancer activity against human colon adenocarcinoma cell lines (LoVo and LoVo/DX), breast adenocarcinoma (MCF-7), and a normal mammary gland cell line (MCF-10A). nih.gov The most active compound demonstrated significant antiproliferative activity against all tested cell lines. nih.gov Thiophene analogues of 5-chloro-5,8-dideazafolic acid also inhibited the growth of CCRF-CEM human leukemic lymphoblasts with IC50 values in the low micromolar range. nih.gov

The table below summarizes the antiproliferative activity of selected analogues in different cancer cell lines.

| Compound/Analogue | Cell Line(s) | Observed Effect | Reference |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 | Inhibition of proliferation | mdpi.com |

| 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | LoVo, LoVo/DX, MCF-7 | Antiproliferative activity | nih.gov |

| Thiophene analogues of 5-chloro-5,8-dideazafolic acid | CCRF-CEM | Inhibition of tumor cell growth | nih.gov |

| 5-Chloro-indole-2-carboxylate derivatives | Various cancer cell lines | Significant antiproliferative activity | mdpi.com |

Several analogues of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. The 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q was observed to induce apoptosis in cancer cells. mdpi.com

Further mechanistic studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed that these compounds act as caspase-3 activators, a key executioner enzyme in the apoptotic cascade. nih.gov The most potent derivatives in this series demonstrated excellent caspase-3 protein overexpression levels in the Panc-1 human pancreatic cancer cell line. nih.gov These compounds also led to the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the levels of caspase-8 and the pro-apoptotic protein Bax. nih.gov

Derivatives of 7-chloroquinoline-1,2,3-triazoyl carboxamides have also been shown to induce apoptosis, particularly in triple-negative breast cancer cells. nih.gov The table below outlines the pro-apoptotic effects of some of these analogues.

| Compound/Analogue | Cell Line | Apoptotic Mechanism | Reference |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q | Cancer cells | Induction of apoptosis | mdpi.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Panc-1 | Caspase-3 activation, Bcl-2 downregulation, Caspase-8 and Bax upregulation | nih.gov |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides | MDA-MB-231 | Induction of apoptosis | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com The 4-(4-formamidophenylamino)-N-methylpicolinamide derivative 5q has been shown to inhibit angiogenesis. mdpi.com Immunohistochemistry analysis of tumor sections from mice treated with 5q revealed a decrease in the density of blood vessels, as indicated by the endothelial cell marker CD31. mdpi.com

In vitro models of angiogenesis, such as co-cultures of human umbilical vein endothelial cells (HUVECs) and fibroblasts, are used to study the molecular mechanisms of blood vessel formation. nih.gov These models allow for the investigation of how compounds modulate the expression of genes involved in angiogenesis. nih.gov While direct studies on this compound are lacking, the anti-angiogenic activity of its analogues suggests a potential area for future research.

Antifungal Research: Mechanisms of Action Against Plant Pathogens

Picolinamide (B142947) derivatives have emerged as a significant class of compounds with notable antifungal properties against a range of plant pathogens. Research into their mechanisms of action reveals a multifaceted approach to inhibiting fungal growth and proliferation.

Inhibition of Fungal Growth and Spore Germination

Studies on various picolinamide analogues have consistently demonstrated their ability to inhibit both the vegetative growth of fungal mycelia and the germination of fungal spores. For instance, research on novel picolinamide derivatives has shown significant efficacy against soil-borne fungi. scialert.netscialert.net One particular study highlighted that chloro-substituted picolinamides exhibited the most potent antifungal activity against Rhizoctonia solani and Alternaria alternata. scialert.netscialert.net

The preventative action of some picolinamide fungicides, such as florylpicoxamid (B6595160), is attributed to the inhibition of spore germination on the leaf surface, while their curative effect stems from arresting mycelial growth within the leaf tissue. nih.gov This dual action is crucial for managing the spread of fungal diseases in agricultural settings. The inhibitory effects are often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of fungal growth. scialert.net

Table 1: Antifungal Activity of Chloro-Substituted Picolinamide Analogues

| Plant Pathogen | ED₅₀ (μg/mL) | Reference |

|---|---|---|

| Rhizoctonia solani | 29.08 | scialert.netscialert.net |

| Alternaria alternata | 33.90 | scialert.netscialert.net |

Data represents the effective dose for 50% inhibition for N-phenyl-(3-chloro)-imino-picolinamide, a chloro-substituted picolinamide analogue.

Specific Biochemical Pathway Disruptions in Fungi (e.g., RNA Polymerase-1, rRNA synthesis)

While no specific research directly links this compound to the inhibition of RNA Polymerase-1 or rRNA synthesis in fungi, studies on other picolinamide-containing compounds have identified specific molecular targets. One significant finding is the identification of the fungal lipid-transfer protein Sec14 as a target for certain benzamide (B126) and picolinamide scaffolds. nih.gov These compounds inhibit the function of Sec14, which plays a crucial role in protein transport from the trans-Golgi network, a process essential for fungal cell viability. nih.gov

Another class of picolinamide fungicides, including fenpicoxamid, targets the Qi site of the mitochondrial cytochrome bc1 complex, thereby inhibiting mitochondrial electron transport. mdpi.com This disruption of cellular respiration is a potent mechanism for controlling fungal growth. It is important to note that these mechanisms have been identified for specific picolinamide analogues and may not be directly applicable to this compound without further investigation.

Assessment of Fungicidal versus Fungistatic Activity in Research Contexts

The distinction between fungicidal (killing fungi) and fungistatic (inhibiting fungal growth) activity is a critical aspect of fungicide research. nih.gov A fungicidal compound leads to a significant reduction in the viable fungal population, whereas a fungistatic compound reversibly inhibits its growth. nih.gov

For picolinamide analogues, the nature of their activity can be multifaceted. For example, the inhibition of spore germination, as seen with florylpicoxamid, can be considered a fungicidal effect at a critical life cycle stage. nih.gov The arrest of mycelial growth, however, could be either fungicidal or fungistatic, depending on whether the fungus can resume growth after the removal of the compound. nih.gov Determining the precise nature of this activity for this compound would require specific viability assays, such as minimum fungicidal concentration (MFC) studies, which are not currently available in the reviewed literature.

Herbicidal Research: Mechanisms of Action in Plant Systems

Picolinic acid derivatives are a well-established class of herbicides, and their mechanism of action is often linked to the disruption of plant hormone pathways, particularly those involving auxin.

Root Growth Inhibition and Developmental Effects in Model Plants

A common method to assess the herbicidal potential of compounds is to evaluate their effect on the root growth of model plants like Arabidopsis thaliana. nih.gov Picolinic acid derivatives have been shown to cause significant inhibition of root growth. nih.govnih.gov This inhibitory effect is typically dose-dependent. nih.gov For example, novel 6-indazolyl-2-picolinic acids demonstrated greater root inhibitory activity than the commercial herbicide picloram (B1677784) against Brassica napus and Abutilon theophrasti. nih.gov These effects on root development are a key indicator of the compound's herbicidal properties, as a compromised root system impairs the plant's ability to absorb water and nutrients.

Table 2: Root Growth Inhibition by a Picolinic Acid Analogue in Various Weed Species

| Weed Species | Concentration (µM) | Root Growth Inhibition (%) | Reference |

|---|---|---|---|

| Brassica napus | 10 | > Picloram | nih.gov |

| Abutilon theophrasti | 10 | > Picloram | nih.gov |

Data is for compound 5a, a 6-indazolyl-2-picolinic acid, and is presented as a comparison to the commercial herbicide picloram.

Interference with Plant Hormone Pathways (e.g., Auxin Activity)

The primary mode of action for many picolinic acid-based herbicides is their ability to mimic the natural plant hormone auxin (indole-3-acetic acid or IAA). unl.eduunl.edunih.gov These synthetic auxins bind to auxin receptors, leading to a disruption of normal hormonal balance. nih.gov This interference can result in uncontrolled and disorganized plant growth, ultimately leading to plant death.

The molecular mechanism involves the perception of the synthetic auxin by F-box proteins, such as TIR1/AFB, which are components of an E3 ubiquitin ligase complex. nih.gov This binding triggers the degradation of Aux/IAA repressor proteins, which in turn de-represses auxin response factors (ARFs). nih.gov The continuous activation of ARFs leads to the altered expression of auxin-responsive genes, causing a cascade of developmental and physiological abnormalities. nih.gov While this is the established mechanism for many picolinic acid herbicides, specific studies confirming this pathway for this compound are not available. However, it is highly probable that it shares this mode of action due to its structural similarity to other auxinic herbicides.

Photosynthesis Inhibition and Chlorophyll (B73375) Biosynthesis Pathways

Research into the biological activities of this compound and its analogues has revealed complex interactions with plant physiology. While these compounds are primarily classified as synthetic auxin herbicides, their downstream effects can extend to critical processes such as photosynthesis and chlorophyll biosynthesis. The impact on these pathways is generally considered a secondary or indirect consequence of the primary herbicidal action, which disrupts hormonal balance and cell growth.

The application of synthetic auxin herbicides can lead to a rapid, large-scale downregulation of the photosynthetic machinery. nih.gov This is not due to a direct interaction with the components of the photosystem, as is the case with herbicides classified as photosynthesis inhibitors (e.g., triazines or ureas). Instead, the hormonal chaos induced by the synthetic auxin leads to a cascade of physiological disruptions, ultimately compromising the plant's ability to perform photosynthesis.

Studies on various chlorosis-inducing herbicides have shown that the prevention of carotenoid accumulation is a key factor. nih.gov Carotenoids play a crucial photoprotective role in quenching excess light energy and scavenging reactive oxygen species that can damage chlorophyll. While research has not specifically detailed this mechanism for this compound, it is a known pathway for other herbicides that cause bleaching or chlorosis.

A study on the synthetic auxin herbicide dicamba, which shares a mode of action with picolinamide compounds, showed that its application can disrupt the relationship between a plant's floral display and pollinator visits, highlighting the broad ecological consequences of these herbicides beyond direct plant mortality. researchgate.net While not a direct measure of photosynthesis, this illustrates the profound physiological and developmental alterations that can indirectly affect a plant's energy-gathering potential.

Interactive Data Table: Effects of Picolinamide Analogues and Related Herbicides

Below is a summary of observed effects related to photosynthesis and chlorophyll in response to treatment with various synthetic auxin herbicides.

| Compound/Class | Primary Mode of Action | Observed Secondary Effects on Photosynthesis/Chlorophyll | Symptomology |

| Synthetic Auxins (General) | Mimic natural auxin, disrupting cell growth | Downregulation of photosynthetic machinery nih.gov | Epinasty, twisting, cupping of leaves, general chlorosis ucanr.edupressbooks.pub |

| Picolinic Acids (e.g., Picloram) | Synthetic Auxin | Can cause chlorosis and necrosis pressbooks.pubusu.edu | Leaf yellowing and browning, distorted growth pressbooks.pubusu.edu |

| Dicamba | Synthetic Auxin | Can lead to tissue damage that impairs photosynthesis researchgate.net | Growth abnormalities, tissue damage researchgate.net |

| Halauxifen-methyl | Synthetic Auxin | Down-regulation of photosynthetic processes nih.gov | Not specified in provided context |

Structure Activity Relationship Sar Studies of 5 Chloro 3 Methylpicolinamide Analogues

Impact of Substituent Nature and Position on Biological Activity

The biological activity of 5-Chloro-3-methylpicolinamide analogues is significantly influenced by the electronic properties and steric dimensions of substituents on the pyridine (B92270) ring and the amide functionality.

Electronic Effects of Halogens and Alkyl Groups

The electronic effects of substituents are a key determinant of a molecule's interaction with its biological target. These effects are primarily categorized as inductive effects, which are transmitted through sigma bonds, and resonance effects, which involve the delocalization of pi electrons. libretexts.orgunizin.org

Alkyl groups, like the methyl group at the 3-position of the picolinamide (B142947) ring, are generally considered electron-donating through an inductive effect. unizin.org This electron-donating nature can increase the electron density of the pyridine ring, potentially influencing its interaction with biological targets. Studies on related picolinamide structures have shown that the introduction of electron-donating groups can sometimes lead to increased biological activity. uwec.edu For example, in a study of sorafenib (B1663141) analogs, which share a picolinamide-like core, the introduction of a methyl group showed increased activity in certain contexts. uwec.edu

The interplay between the electron-withdrawing chloro group and the electron-donating methyl group in this compound creates a specific electronic environment that likely contributes to its biological profile. SAR studies involving the replacement of the chloro group with other halogens (e.g., F, Br, I) or the methyl group with other alkyl groups of varying sizes and electronic properties would be necessary to fully elucidate the optimal electronic requirements for activity.

Steric Hindrance and Conformational Preferences

Steric hindrance, the spatial arrangement of atoms in a molecule, plays a critical role in determining how a molecule can orient itself to bind effectively with its target. The size and position of substituents can either facilitate or hinder this binding.

Furthermore, the position of substituents on the pyridine ring can significantly impact activity. For example, in a series of N-methylpicolinamide-4-thiol derivatives, the position of a methoxy (B1213986) group on a phenyl ring substituent had a notable effect on inhibitory activity, with the meta-position being more favorable than the ortho- or para-positions. psu.edu This highlights that even subtle changes in substituent placement can lead to significant differences in biological outcomes due to altered steric interactions within the binding pocket of the target.

The combination of the 5-chloro and 3-methyl substituents in the parent compound defines a specific steric and electronic profile. SAR studies that systematically explore different substitution patterns are essential for understanding the geometric and conformational requirements for optimal biological activity. For instance, considering the steric hindrance problem was a key aspect in the design of certain pyridineamide derivatives as c-Met inhibitors. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties. mdpi.comdntb.gov.ua By developing mathematical equations, QSAR models can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

For picolinamide derivatives, QSAR studies can be employed to understand the influence of various molecular descriptors on their biological activity. These descriptors can include:

Electronic parameters: Hammett constants (σ), which quantify the electron-donating or electron-withdrawing ability of substituents. researchgate.net

Hydrophobic parameters: The partition coefficient (logP), which measures the lipophilicity of a molecule.

Steric parameters: Molar refractivity (MR) or Taft steric parameters (Es), which relate to the volume and shape of substituents. uwec.edu

A typical QSAR equation takes the general form:

log(1/C) = k1σ + k2logP + k3*Es + ... + C

where C is the concentration of the compound required to produce a defined biological effect, and k1, k2, and k3 are coefficients determined from the analysis.

In the context of this compound analogues, a QSAR study would involve synthesizing a series of derivatives with systematic variations in the substituents at different positions of the picolinamide ring. The biological activity of these compounds would then be measured, and the data would be used to develop a QSAR model. For example, a three-dimensional QSAR (3D-QSAR) model was successfully used to guide the optimization of isoxazoline (B3343090) derivatives, leading to the design of a highly active compound. researchgate.net Such models can provide valuable insights into the key structural features required for activity and can help prioritize the synthesis of the most promising candidates.

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.govdergipark.org.tr It represents the three-dimensional arrangement of functional groups, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers, that interact with a biological target. dovepress.com

For this compound and its analogues, pharmacophore modeling can be used to identify the key interaction points responsible for their biological effects. nih.gov This process can be ligand-based, where a pharmacophore model is derived from a set of active compounds, or structure-based, where the model is developed from the known 3D structure of the biological target in complex with a ligand. dergipark.org.tr

A hypothetical pharmacophore for a this compound analogue might include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen and the pyridine nitrogen).

A hydrophobic/aromatic feature (the substituted pyridine ring).

A halogen bonding feature (the chloro group).

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify new molecules that fit the model and are therefore likely to be active. dovepress.com Furthermore, the pharmacophore can guide the optimization of existing leads by suggesting modifications that would enhance the key interactions with the target. For example, in the design of VEGFR-2 inhibitors, pharmacophore modeling was used to identify the necessary features for binding, including a hydrogen bond acceptor and donor group. nih.govsemanticscholar.org

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism is a strategy in drug design that involves the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. acs.orgresearchgate.net This approach is widely used to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. researchgate.net

In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule.

Table 1: Potential Bioisosteric Replacements in this compound Analogues

| Original Group | Bioisosteric Replacement | Potential Effect |

| Chloro (Cl) | Bromo (Br), Iodo (I) | Altered halogen bonding, lipophilicity, and electronic effects. |

| Chloro (Cl) | Trifluoromethyl (CF3) | Increased lipophilicity and strong electron-withdrawing effect. |

| Methyl (CH3) | Ethyl (C2H5), Isopropyl (iPr) | Increased steric bulk and lipophilicity. |

| Pyridine Ring | Other heterocycles (e.g., pyrazole, thiazole) | Altered geometry, electronic distribution, and potential for new interactions. |

| Amide Linkage (-CONH-) | Reverse Amide (-NHCO-), Ester (-COO-), Thioamide (-CSNH-) | Modified hydrogen bonding capacity, metabolic stability, and conformational preferences. |

For example, replacing the chloro group with a trifluoromethyl group would significantly increase its electron-withdrawing strength and lipophilicity, which could lead to altered activity. uwec.edu Similarly, replacing the pyridine ring with another heterocyclic system, a strategy known as scaffold hopping, could lead to the discovery of entirely new classes of active compounds with different intellectual property landscapes. digitellinc.commorressier.com The use of bioisosteric replacements has been a key strategy in the discovery of new fungicides and other bioactive molecules. digitellinc.com For instance, 3-methylquinoxaline has been considered as a bioisostere for the N-methylpicolinamide moiety of sorafenib. nih.gov

The effects of such replacements on the activity profile can be profound. A bioisosteric change might lead to enhanced potency against the primary target, a shift in selectivity towards a different target, or an improvement in metabolic stability. Each modification needs to be carefully evaluated through biological testing to determine its impact.

Computational and Theoretical Studies of 5 Chloro 3 Methylpicolinamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding affinity and mode of a ligand to the active site of a target protein. While specific molecular docking studies for 5-Chloro-3-methylpicolinamide are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally similar picolinamide (B142947) derivatives.

For instance, molecular docking studies on various heterocyclic compounds, including those with picolinamide scaffolds, have been performed to predict their binding to protein targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govresearchgate.net These studies often reveal that the picolinamide moiety can form crucial hydrogen bonds with amino acid residues in the protein's hinge region. The nitrogen atom of the pyridine (B92270) ring and the amide group are frequently involved in these interactions. tandfonline.com

In a hypothetical docking scenario of this compound with a kinase like VEGFR-2, it is anticipated that the pyridine nitrogen and the amide group would act as hydrogen bond acceptors and donors, respectively, interacting with key residues such as Cysteine in the hinge region. The 5-chloro and 3-methyl substituents would likely project into specific sub-pockets of the active site, where they could form hydrophobic or halogen-bond interactions, potentially enhancing binding affinity and selectivity. The docking scores for related compounds, which represent the binding energy, often fall in the range of -7 to -9 kcal/mol, suggesting stable interactions. mdpi.com

Table 1: Representative Docking Data for Structurally Related Picolinamide Analogs

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 3-Methylquinoxaline Derivative | VEGFR-2 | -29.46 | Cys1045, Glu885, Lys868, Phe1047 | researchgate.net |

| Indole-bearing Azine | CDK-5 | -8.34 | Asn132, Glu81, Asp86 | mdpi.com |

| 2'-Substituted Triclosan Derivative | PfENR | -145.497 (Re-rank Score) | Not Specified | usm.my |

This table presents data from various studies on compounds structurally related to this compound to illustrate typical molecular docking results. The specific interactions and scores for this compound would require a dedicated computational study.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. researchgate.net For this compound, these calculations can elucidate how the electronic structure is influenced by the chloro and methyl substituents on the pyridine ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In a molecule like this compound, the electron-withdrawing nature of the chlorine atom and the picolinamide group, combined with the electron-donating effect of the methyl group, would create a unique electronic landscape. This can be visualized through a Molecular Electrostatic Potential (MEP) map, which highlights regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). researchgate.net The nitrogen and oxygen atoms of the picolinamide moiety are expected to be regions of high electron density.

Table 2: Calculated Electronic Properties for Picolinamide and Related Derivatives

| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Picolinamide | B3LYP/6-311++G(d,p) | -6.98 | -0.87 | 6.11 | dergipark.org.tr |

| Picolinic Acid | B3LYP/6-311++G(d,p) | -7.43 | -1.36 | 6.07 | dergipark.org.tr |

| Picolinic Acid Hydrazide | B3LYP/6-311++G(d,p) | -6.54 | -0.98 | 5.56 | dergipark.org.tr |

This table provides examples of calculated electronic properties for picolinamide and its derivatives. The specific values for this compound would depend on the computational method and basis set used.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, complementing the static picture from molecular docking. frontiersin.orgmdpi.com By simulating the movements of atoms over time, MD can assess the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding.

MD simulations can also be crucial in understanding the role of water molecules at the binding interface, which can mediate interactions between the ligand and the protein. frontiersin.org The dynamic nature of these simulations allows for a more realistic representation of the biological environment and can provide a more accurate estimation of binding free energies.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.netresearchgate.net Various computational models can predict these properties based on the chemical structure of a compound.